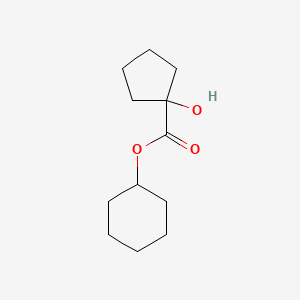
Cyclohexyl 1-hydroxycyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl 1-hydroxycyclopentane-1-carboxylate is a chemical compound with the molecular formula C12H20O3 It is known for its unique structure, which includes a cyclohexyl group attached to a cyclopentane ring with a hydroxyl and carboxylate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 1-hydroxycyclopentane-1-carboxylate typically involves the esterification of cyclohexanol with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: Elevated temperatures around 60-80°C.
Solvent: Organic solvents like toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl 1-hydroxycyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of cyclohexyl 1-oxocyclopentane-1-carboxylate.
Reduction: Formation of cyclohexyl 1-hydroxycyclopentane-1-methanol.
Substitution: Formation of cyclohexyl 1-chlorocyclopentane-1-carboxylate.
Applications De Recherche Scientifique
Cyclohexyl 1-hydroxycyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclohexyl 1-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylate groups play a crucial role in its binding affinity and reactivity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexyl 1-hydroxycyclopentane-1-carboxylate: Unique due to its specific ring structure and functional groups.
Cyclohexyl 1-hydroxycyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Cyclopentyl 1-hydroxycyclopentane-1-carboxylate: Similar structure but with a cyclopentyl group instead of a cyclohexyl group.
Uniqueness
This compound is unique due to the combination of its cyclohexyl and cyclopentane rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
6946-43-6 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
cyclohexyl 1-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c13-11(12(14)8-4-5-9-12)15-10-6-2-1-3-7-10/h10,14H,1-9H2 |
Clé InChI |
SWRNQIPNJNOJFR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC(=O)C2(CCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















